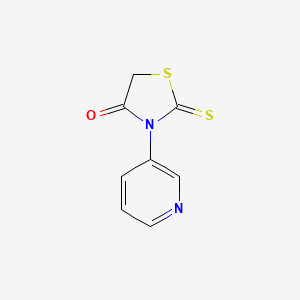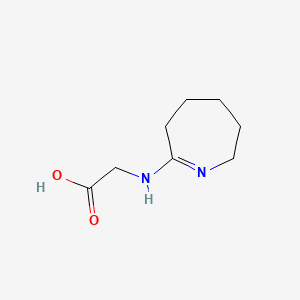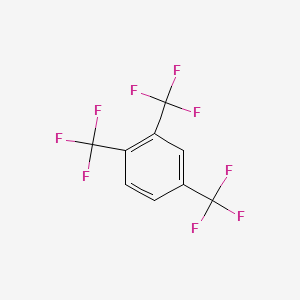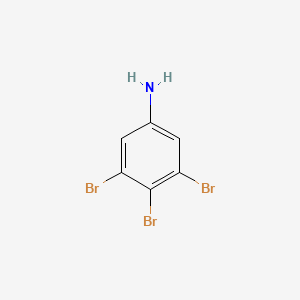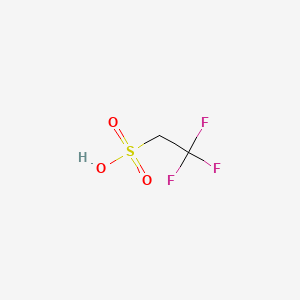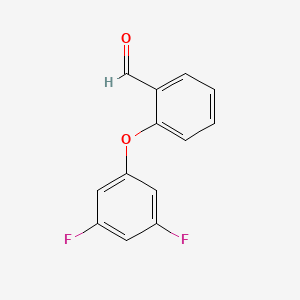
4-Bromo-5-methylbenzene-1,3-diol
Vue d'ensemble
Description
4-Bromo-5-methylbenzene-1,3-diol is a useful research compound. Its molecular formula is C7H7BrO2 and its molecular weight is 203.03 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Synthesis Precursor
4-Bromo-5-methylbenzene-1,3-diol serves as a valuable precursor in various organic synthesis processes. For instance, 1,2-Dibromobenzenes, closely related to this compound, are crucial for reactions involving the formation of benzynes (Diemer, Leroux, & Colobert, 2011). Similarly, derivatives like 1,3-Di-tert-butylbenzene can be synthesized using brominated compounds as starting materials (Komen & Bickelhaupt, 1996).
Kinetic Studies and Catalysis
In kinetic studies, the reaction of 4-bromo-1-methylbenzene with sodium sulfide, catalyzed by multi-site phase-transfer catalysts, showed significant enhancement in reaction rates when sonication was applied (Abimannan, Selvaraj, & Rajendran, 2015). This suggests the potential of this compound derivatives in improving reaction efficiencies in catalytic processes.
Thermophysical Properties
The study of thermophysical properties of bromo-substituted methylbenzenes, including variants of this compound, provides insights into their vapor pressures, vaporization, fusion, and sublimation enthalpies. Such data is vital for chemical engineering applications (Verevkin et al., 2015).
Liquid-phase Oxidation
The compound has been utilized in the study of liquid-phase oxidation of methylbenzenes, leading to the formation of various oxidation products. This process is significant in organic chemistry and industrial applications (Okada & Kamiya, 1981).
Mécanisme D'action
Mode of Action
Benzene derivatives typically undergo electrophilic aromatic substitution reactions . In such reactions, an electrophile forms a sigma-bond with the benzene ring, generating a positively charged intermediate. A proton is then removed from this intermediate, yielding a substituted benzene ring .
Biochemical Pathways
Benzene derivatives can participate in various biochemical pathways due to their electrophilic aromatic substitution reactions . These reactions can lead to the formation of various products, potentially affecting multiple pathways.
Result of Action
As a benzene derivative, it might exert its effects through the modification of cellular targets via electrophilic aromatic substitution .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 4-Bromo-5-methylbenzene-1,3-diol . Factors such as temperature, pH, and the presence of other compounds can affect its reactivity and interactions with biological targets.
Propriétés
IUPAC Name |
4-bromo-5-methylbenzene-1,3-diol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7BrO2/c1-4-2-5(9)3-6(10)7(4)8/h2-3,9-10H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GLJLCZSVSWEONA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1Br)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7BrO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20188031 | |
| Record name | Resorcinol, 4-bromo-5-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20188031 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
203.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3446-04-6 | |
| Record name | Resorcinol, 4-bromo-5-methyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003446046 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Resorcinol, 4-bromo-5-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20188031 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


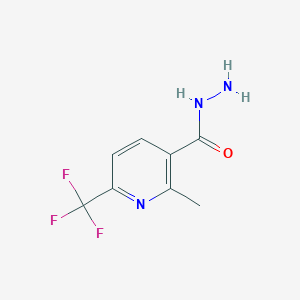
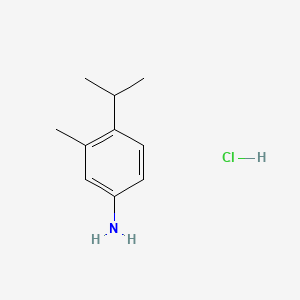
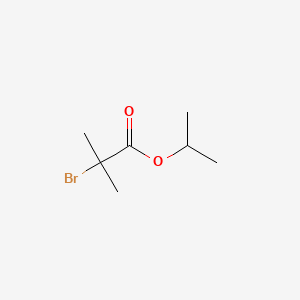
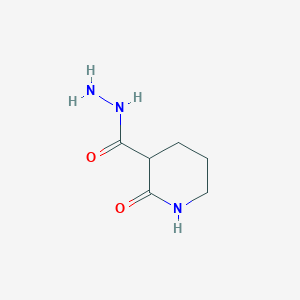
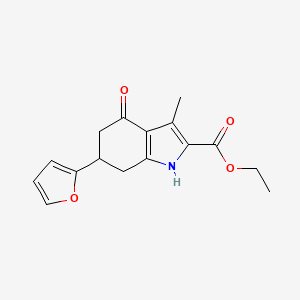
![3-(2,4-Dioxo-1,3-diaza-spiro[4.4]non-3-yl)-propionic acid](/img/structure/B1304835.png)
